Methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a methyl ester group, a hydroxyl group on a phenyl ring, and an isoindole moiety. The molecular formula of this compound is with a molar mass of approximately 219.24 g/mol . Its structural complexity allows for various interactions and potential applications in medicinal chemistry.
Reactions involving the isoindole moiety may also lead to cyclization or rearrangement under certain conditions.
Methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate exhibits significant biological activities. Research indicates that compounds with similar structures can act as inhibitors of tumor necrosis factor, potentially useful in treating inflammatory diseases and cancers . Additionally, derivatives of isoindole compounds have shown promise in neuroprotective and anti-cancer activities.
Several synthetic routes can be employed to produce methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate:
Each method can be optimized for yield and purity based on the desired application.
This compound holds potential applications in various fields:
Interaction studies have shown that methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 3-(4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate | Methoxy group instead of hydroxyl | Enhanced lipophilicity |
Methyl 3-(4-aminophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate | Amino group substitution | Potential for increased biological activity |
Methyl 3-(4-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate | Nitro group addition | Increased reactivity in electrophilic reactions |
These compounds demonstrate variations in substituents that can significantly affect their biological activities and chemical reactivity. The unique combination of functional groups in methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate contributes to its distinct profile among similar compounds.